molecular formula C21H24BF4N3O B8089923 (5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate

(5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate

Cat. No.: B8089923
M. Wt: 421.2 g/mol
InChI Key: FSVMWPPOVASZTM-TXEPZDRESA-M
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Description

The compound “(5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate” is a complex organic molecule that features a triazolo-oxazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzyl derivatives and trimethylphenyl compounds. The synthesis could involve:

  • Formation of the triazolo ring through cyclization reactions.
  • Introduction of the oxazin ring via nucleophilic substitution or addition reactions.
  • Final assembly of the molecule by coupling the benzyl and trimethylphenyl groups under specific conditions such as the presence of catalysts, controlled temperature, and pH.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of high-throughput screening to identify optimal catalysts.
  • Implementation of continuous flow reactors to enhance reaction efficiency.
  • Purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets might make it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a potential drug candidate.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazolo-oxazin derivatives or molecules with similar functional groups. Examples could be:

  • (5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane
  • (5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;fluoride

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and ring systems. This unique structure might confer specific properties, such as enhanced stability, reactivity, or biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N3O.BF3.FH/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3)4;/h4-10,14,19H,11-13H2,1-3H3;;1H/q+1;;/p-1/t19-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVMWPPOVASZTM-TXEPZDRESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](COCC3=N2)CC4=CC=CC=C4)C.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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